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Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588

This technical guide provides a comprehensive overview of 3-Methoxy-4-nitrophenol, a
chemical compound of interest to researchers, scientists, and professionals in drug
development. This document details its chemical identity, synthesis, and available toxicological
data, presented in a structured format for clarity and ease of comparison.

Chemical Identity and Synonyms

3-Methoxy-4-nitrophenol is a substituted aromatic compound. A comprehensive list of its
synonyms and chemical identifiers is provided below to facilitate cross-referencing in research
and publications.
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Identifier Type Identifier Source

IUPAC Name 3-methoxy-4-nitrophenol PubChem[1]

CAS Number 16292-95-8 PubChem[1]

Molecular Formula C7H7NO4 PubChem[1]

Molecular Weight 169.13 g/mol PubChem[1]
INChl=1S/C7H7NO4/c1-12-7-

InChl 4-5(9)2-3-6(7)8(10)11/h2- PubChem[1]
4,9H,1H3

InChiKey VDQSACYMBGQMFC- PubChem[1]
UHFFFAOYSA-N

Canonical SMILES COCI=C(C=CC(=CL)0)- PubChem[1]
INVALID-LINK--[O-]

Depositor-Supplied Synonyms 3-Methoxy-4-nitro-phenol PubChem[1]

4-Nitro-3-methoxyphenol PubChem[1]

Phenol, 3-methoxy-4-nitro- PubChem[1]

AKOS005263951 PubChem[1]

CS-W001464 PubChem([1]

DB-011213 PubChem[1]

DTXSID00512557 PubChem[1]

EN300-189914 PubChem([1]

F078923 PubChem[1]

GS-4372 PubChem[1]

MFCD11840329 PubChem([1]

NS00133002 PubChem[1]

SCHEMBL224904 PubChem([1]

SY103850 PubChem([1]
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71255387801 PubChem[1]

Physicochemical Properties

Property Value Source
Typically appears as a yellow
Physical Description yP .y PP ) Y CymitQuimica[2]
crystalline solid.
Moderately soluble in organic
Solubility solvents and has limited CymitQuimica[2]
solubility in water.
Boiling Point 356.2 °C at 760 mmHg Sigma-Aldrich[3]
Storage Temperature Room Temperature Sigma-Aldrich[3]

Synthesis of 3-Methoxy-4-nitrophenol
Experimental Protocol: Synthesis from 4-fluoro-2-

methoxy-1-nitrobenzene

A detailed protocol for the synthesis of 3-Methoxy-4-nitrophenol is provided below.[4]

Materials:

4-fluoro-2-methoxy-1-nitrobenzene

e Dimethyl sulfoxide (DMSO)

e 1N Sodium hydroxide (NaOH) aqueous solution
e Hydrochloric acid (HCI) agueous solution

o Ethyl acetate

o Water

e Brine
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e Magnesium sulfate (MgSOa)

Procedure:

e Dissolve 3.4 g (19.9 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene in 40 mL of DMSO.
e Add 40 mL (40 mmol) of a 1N aqueous solution of NaOH to the reaction mixture.

» Heat the reaction mixture at 80°C for 20 hours.

e Cool the mixture to room temperature.

o Adjust the pH of the solution to 5 using an aqueous HCI solution.

o Extract the mixture three times with ethyl acetate.

o Combine the organic extracts and wash with water and then with brine.

e Dry the organic extract over MgSOa.

o Concentrate the solution to yield 3-methoxy-4-nitrophenol as a light yellow solid (3.2 g,
95% vyield).[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Methoxy-4-nitrophenol.
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Synthesis Workflow of 3-Methoxy-4-nitrophenol

Start: 4-fluoro-2-methoxy-1-nitrobenzene in DMSO

:

Add 1IN NaOH

;

Heat at 80°C for 20h

;

Cool to Room Temperature

;

Adjust pH to 5 with HCI

;

Extract with Ethyl Acetate (3x)

:

Wash with Water and Brine

;

Dry over MgSO4

:

Concentrate

End Product: 3-Methoxy-4-nitrophenol

Click to download full resolution via product page

Synthesis Workflow
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Biological Activity and Toxicology

Direct experimental data on the biological activity and toxicology of 3-Methoxy-4-nitrophenol
are limited in publicly available literature. However, information on related nitrophenol
compounds can provide some insights into its potential effects. It is important to note that the
data for related compounds should be interpreted with caution as the specific methoxy
substituent can alter the biological and toxicological profile.

General Toxicity of Nitrophenols

Nitrophenols, as a class of compounds, are known to have potential toxicity.[2] The primary
metabolic pathway for 4-nitrophenol involves conjugation to form glucuronide or sulfate
conjugates, as well as reduction or oxidation.[5]

Toxicological Data for the Related Compound 3-Methyl-
4-nitrophenol

The following table summarizes toxicological data for the structurally similar compound, 3-
Methyl-4-nitrophenol. This data is provided for reference and to guide potential toxicological
assessments of 3-Methoxy-4-nitrophenol.

Study Type Species Route Endpoint Value Reference
Acute Oral Benchchem[6
o Rat (Male) Oral LD50 2300 mg/kg
Toxicity ]
Acute Oral Benchchem|6
o Rat (Female) Oral LD50 1200 mg/kg
Toxicity ]
6-Month 500 ppm
Rat (Both SIDS
Repeated Oral NOEL (30.7
. Sexes) UNEP[1]
Dose Toxicity mg/kg/day)
Reproductive 300 SIDS
o Rat Oral NOEL
Toxicity mg/kg/day UNEP[1]
o Chromosoma  Positive with
Genotoxicity ) ) SIDS
o - - | Aberration metabolic
(in vitro) o UNEP[1]
Test activation
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Potential Metabolic Pathway

A specific metabolic pathway for 3-Methoxy-4-nitrophenol has not been detailed in the
available literature. However, based on the metabolism of other nitrophenols, a plausible
metabolic fate can be proposed. The metabolism of benzene, 1-methoxy-4-nitro-,
predominantly forms 4-nitrophenol through the conversion of the methoxy group to a hydroxyl
group. A similar O-demethylation could be an initial step for 3-Methoxy-4-nitrophenol.

The following diagram illustrates a hypothetical metabolic pathway.
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Hypothetical Metabolic Pathway of 3-Methoxy-4-nitrophenol

Phase | Metabolism

3-Methoxy-4-nitrophenol
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(Cytochrome P450)
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Hypothetical Metabolic Pathway

Experimental Workflow for Analysis
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The analysis of 3-Methoxy-4-nitrophenol in biological or environmental samples would likely
follow a standard analytical chemistry workflow.

General Analytical Workflow for 3-Methoxy-4-nitrophenol

Sample Collection
(e.g., Plasma, Urine, Tissue)

:

Sample Preparation
(e.g., LLE, SPE)

:

Instrumental Analysis
(e.g., HPLC, GC-MS)

:

Data Acquisition

:

Data Analysis
(Quantification, Identification)

Results Reporting

Click to download full resolution via product page

Analytical Workflow

Conclusion
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3-Methoxy-4-nitrophenol is a well-defined chemical entity with established synthesis
protocols. While it is utilized as an intermediate in the chemical industry, comprehensive data
on its biological activities and specific signaling pathway interactions are not extensively
available in the public domain. The toxicological information on the related compound, 3-
Methyl-4-nitrophenol, suggests that further investigation into the safety profile of 3-Methoxy-4-
nitrophenol is warranted. The hypothetical metabolic pathway and analytical workflow
presented in this guide provide a framework for future research in this area. Researchers are
encouraged to conduct further studies to elucidate the pharmacological and toxicological
properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b113588?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

